molecular formula C24H17FN4O2S B2545202 N-(4-fluorophenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1223800-36-9

N-(4-fluorophenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2545202
CAS RN: 1223800-36-9
M. Wt: 444.48
InChI Key: NKWOSNYJFRPWFU-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H17FN4O2S and its molecular weight is 444.48. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development for PET Imaging

The development of radioligands for positron emission tomography (PET) imaging is a significant application of complex molecules related to the queried compound. For instance, a study focused on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, highlights the potential of such molecules in the visualization of biological targets in vivo. This specific research demonstrates the synthesis and application of a compound with a fluorine atom in its structure, facilitating its labeling with fluorine-18 and enabling in vivo imaging using PET (Dollé et al., 2008).

Antimicrobial Activity

Another critical application of similar molecules is in the development of antimicrobial agents. A study on the synthesis and antimicrobial activity of novel thienopyrimidine linked rhodanine derivatives showcases the potential of these compounds to combat microbial infections. The compounds exhibited significant antibacterial potency against various strains, including E. coli and B. cereus, as well as antifungal potency against fungi like A. flavus and C. albicans (Kerru et al., 2019).

Cancer Research

In cancer research, the design and synthesis of compounds with potential antitumor activity are of paramount importance. A study focusing on the synthesis of novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides revealed these compounds' significant anti-inflammatory activity, which is often correlated with anticancer properties (Sunder & Maleraju, 2013).

Thrombin Inhibition

The search for potent thrombin inhibitors for treating cardiovascular diseases also benefits from the synthesis of complex molecules. A study on 2-(2-chloro-6-fluorophenyl)acetamides demonstrated these compounds' efficacy as potent thrombin inhibitors, showcasing the therapeutic potential of fluoro-substituted compounds in managing thrombosis (Lee et al., 2007).

Drug Development for Neurodegenerative Diseases

Finally, the development of drugs targeting neurodegenerative diseases is a critical area of application for these compounds. Research into novel fluoro-substituted benzo[b]pyran with anti-lung cancer activity, although not directly related to neurodegeneration, indicates the broader potential of fluoro-substituted compounds in medicinal chemistry and their role in developing treatments for various diseases, including cancer and potentially neurodegenerative conditions (Hammam et al., 2005).

properties

IUPAC Name

N-(4-fluorophenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN4O2S/c1-14-11-18(15-5-3-2-4-6-15)20-21-22(32-23(20)27-14)24(31)29(13-26-21)12-19(30)28-17-9-7-16(25)8-10-17/h2-11,13H,12H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWOSNYJFRPWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)F)SC2=N1)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

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